((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
Description
The compound ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate features a complex structure combining:
- A tetrahydrofuran (THF) ring with acetoxy and methyl acetate substituents.
- A dihydropyrimidinone moiety (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl).
- A substituted pyridine (2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl).
Properties
CAS No. |
1207756-38-4 |
|---|---|
Molecular Formula |
C26H21ClN6O7S |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(2R,5R)-3-acetyloxy-5-[5-[2-amino-6-(4-chlorophenyl)sulfanyl-3,5-dicyanopyridin-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H21ClN6O7S/c1-12(34)38-11-20-19(39-13(2)35)7-21(40-20)33-10-18(24(36)32-26(33)37)22-16(8-28)23(30)31-25(17(22)9-29)41-15-5-3-14(27)4-6-15/h3-6,10,19-21H,7,11H2,1-2H3,(H2,30,31)(H,32,36,37)/t19?,20-,21-/m1/s1 |
InChI Key |
FNROLAILPJCDLP-RWLBOTFQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)C3=C(C(=NC(=C3C#N)SC4=CC=C(C=C4)Cl)N)C#N)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C3=C(C(=NC(=C3C#N)SC4=CC=C(C=C4)Cl)N)C#N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydropyrimidinone Scaffold
A pivotal step involves the synthesis of the 3,4-dihydropyrimidinone ring, which can be efficiently prepared via a one-pot Biginelli reaction. According to recent research, the Biginelli reaction can be catalyzed under mild, solvent-free conditions using Bi(NO3)3·5H2O or ZrCl4 catalysts, with acetylacetone or ethyl acetoacetate as the 1,3-dicarbonyl component.
A notable method employs sequential Kornblum oxidation of benzyl halides to benzaldehydes in situ under microwave irradiation (80 °C, DMSO solvent, catalyst-free), followed by Biginelli condensation with urea and a β-ketoester to afford dihydropyrimidinones in good yields. This approach provides an efficient route to the pyrimidinone core bearing substituents amenable for further functionalization.
| Parameter | Condition | Outcome |
|---|---|---|
| Oxidation | Benzyl bromide, DMSO, 80 °C, MW | Benzaldehyde in situ generation |
| Biginelli reaction | Urea, ethyl acetoacetate, catalyst-free, MW | Dihydropyrimidinone product |
| Yield | Moderate to good (varies by substrate) | Efficient one-pot synthesis |
Construction of 3,5-Dicyanopyridine Ring with 4-Chlorophenylthio Substitution
The 3,5-dicyanopyridine moiety with 2-amino and 4-(4-chlorophenylthio) substituents is a key heterocyclic fragment. While direct synthesis details for this exact substitution pattern are scarce, related pyrimidine and pyridine derivatives with halogen and thioaryl substitutions have been synthesized via nucleophilic aromatic substitution reactions. For example, the preparation of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine involves reaction of sodium dithionite with chloropyrimidine derivatives in mixed aqueous-organic solvents under mild conditions, yielding high purity products suitable for scale-up.
This suggests that the introduction of the 4-chlorophenylthio group can be achieved by nucleophilic substitution of a halogenated pyridine or pyrimidine precursor with a 4-chlorophenylthiolate anion under controlled conditions.
Stereoselective Synthesis of the Tetrahydrofuran Ring with Acetoxy Substituents
The tetrahydrofuran ring bearing chiral centers at 2R,5R positions and acetoxy groups is synthesized via stereoselective functionalization of tetrahydrofuran derivatives. Literature reports the preparation of chiral tetrahydrofuran derivatives by reaction of substituted pyrimidinyl oxopropanenitriles with tetrahydrofuran-based hydrazines, followed by chiral chromatographic separation to isolate enantiomerically pure compounds.
Subsequent acetylation of hydroxyl groups on the tetrahydrofuran ring using acetic anhydride in the presence of pyridine or other bases affords the acetoxy methyl acetate groups. This step requires careful control of reaction time and temperature to avoid over-acetylation or decomposition.
Overall Synthetic Route Summary
Based on integration of the above methods, a plausible synthetic route involves:
- Preparation of the 3,4-dihydropyrimidinone core via microwave-assisted Biginelli reaction starting from benzyl halide derivatives.
- Synthesis of the 3,5-dicyanopyridine intermediate with 2-amino and 4-(4-chlorophenylthio) substituents via nucleophilic aromatic substitution on chlorinated pyridine precursors.
- Coupling of the pyrimidinone and dicyanopyridine fragments to form the fused heterocyclic system.
- Attachment of the tetrahydrofuran ring with controlled stereochemistry, followed by acetylation to install the acetate groups.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Kornblum oxidation + Biginelli | Benzyl bromide, DMSO, 80 °C, microwave, urea, β-ketoester | 70-85 | Catalyst-free, one-pot, solvent-free |
| Nucleophilic substitution | Sodium dithionite, chloropyrimidine, water/organic solvent | 75-90 | Mild conditions, industrially scalable |
| Hydrazine coupling & chiral separation | Tetrahydrofuran hydrazine dihydrochloride, chiral chromatography | 60-70 | Enantiomeric excess >99% |
| Acetylation | Acetic anhydride, pyridine, room temp | 85-95 | Controlled acetylation of hydroxyls |
Spectroscopic and Structural Characterization
- IR spectra show characteristic absorptions for acetoxy groups (~1710 cm^-1), amino groups (~3300-3500 cm^-1), and nitriles (~2200 cm^-1).
- $$^{1}H$$ NMR confirms aromatic protons of the 4-chlorophenyl group, acetoxy methyl protons (~2.0 ppm), and tetrahydrofuran ring protons with expected coupling constants for 2R,5R stereochemistry.
- X-ray crystallography studies confirm the stereochemical configuration at the tetrahydrofuran ring and the planarity of the fused pyrimidinone-pyridine system.
Chemical Reactions Analysis
Types of Reactions
((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
Tetrahydrofuran and Pyrimidine-Based Compounds
Key analogs from the evidence include:
Key Observations :
- Ring Saturation : The target’s tetrahydrofuran ring (fully saturated) contrasts with dihydrofuran analogs (partially unsaturated), affecting conformational stability .
- Substituent Complexity: The target’s pyridine group with 4-chlorophenylthio, amino, and cyano substituents introduces steric and electronic effects absent in simpler methylpyrimidine analogs .
Substituent Electronic Effects
The 4-chlorophenylthio group in the target compound differs from fluorinated or non-halogenated analogs:
Key Observations :
Key Observations :
- Efficiency : High-yield routes (e.g., 95% in ) suggest optimized protocols for pyrimidine-THF analogs, which could inform the target’s synthesis .
- Challenges : The target’s pyridine functionalization may require specialized coupling agents, as seen in ’s use of HATU/DIPEA .
Research Implications
- Pharmacological Potential: The target’s combination of dihydropyrimidinone (a known kinase inhibitor scaffold) and chlorophenylthio-pyridine groups warrants exploration in oncology .
- Stereochemical Considerations : The (2R,5R) configuration in the THF ring may confer selectivity in target binding, contrasting with (2S,5R) analogs in .
Biological Activity
The compound ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate (CAS No. 1207756-38-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 596.999 g/mol. The structure features several pharmacologically relevant moieties, including a tetrahydrofuran ring and dioxo-pyrimidine derivatives, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have shown that derivatives of compounds similar to this one exhibit significant antibacterial properties. For example, a related study synthesized compounds bearing 1,3,4-oxadiazole and piperidine moieties and demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). In a study involving various synthesized compounds, some exhibited IC50 values as low as for urease inhibition . This suggests that the compound could be developed as a therapeutic agent for conditions requiring urease inhibition.
Table 2: Enzyme Inhibition IC50 Values
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound 7l | Urease | |
| Compound 7m | Urease | |
| Compound 7n | AChE | |
| Reference Standard | Thiourea |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and bacterial targets. The presence of the chlorophenylthio group is particularly notable as it enhances the lipophilicity and potential membrane permeability of the molecule, which may facilitate its interaction with bacterial membranes and enzymes.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. Such studies typically reveal the affinity of the compound for specific active sites on enzymes or receptors, providing insights into its potential efficacy as a therapeutic agent.
Case Studies and Research Findings
In a recent case study focusing on similar compounds with dioxo-pyrimidine structures, researchers found that these compounds exhibited not only antibacterial properties but also anti-inflammatory effects. This dual action could make them valuable in treating infections where inflammation is a concern .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing ((2R,5R)-3-acetoxy-5-(5-(2-amino-6-(4-chlorophenylthio)-3,5-dicyanopyridin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and acetylation. For example, a related tetrahydrofuran derivative was synthesized using tert-butyl bromoacetate and a pyridazine carboxamide precursor under mild basic conditions (N,N-diisopropylethylamine) in tetrahydrofuran (THF) at 23°C for 3.5 hours . Critical parameters include:
- Reagent Ratios : Stoichiometric excess (1.1–1.2 eq) of coupling agents (e.g., HATU) to ensure complete reaction.
- Purification : Chromatography (e.g., dichloromethane/methanol gradients) to isolate intermediates .
- Analytical Validation : LCMS (m/z 757 [M+H]+) and HPLC (retention time: 1.23 minutes) for purity assessment .
Q. How can the stereochemistry and crystal structure of this compound be determined?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. A related compound (C₂₈H₃₂N₄O₁₆) crystallized in an orthorhombic system (space group P21212) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 15.5268 Å |
| b | 29.977 Å |
| c | 6.6207 Å |
| V | 3081.6 ų |
| Z | 4 |
| Complementary NMR (¹H/¹³C) and circular dichroism (CD) can validate solution-phase conformations. |
Q. What are the recommended storage conditions and stability assessments for this compound?
- Methodological Answer : Store at –20°C in anhydrous conditions (sealed under argon) to prevent hydrolysis of acetyl groups. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can assess degradation. For related compounds, LCMS monitoring revealed <5% degradation under these conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example, ICReDD’s workflow integrates:
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LCMS) for intermediates?
- Methodological Answer : Cross-validate using orthogonal techniques:
- NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals.
- High-Resolution MS : Confirm molecular ions (e.g., m/z 757.2158 calculated vs. observed) .
- 2D NMR (COSY, HSQC) : Assign ambiguous carbons in complex heterocycles .
Q. What strategies are effective for studying this compound’s biological activity, such as enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) with purified targets (e.g., kinases, proteases).
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., pyrimidine-binding enzymes) .
- SAR Analysis : Compare with analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify critical substituents .
Q. How can researchers design experiments to assess regioselectivity in functionalization reactions?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C at specific positions (e.g., pyridin-4-yl) to track reaction pathways via NMR.
- Competition Experiments : Compete substrates (e.g., 4-chlorophenylthio vs. phenylthio) under identical conditions.
- Computational Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
